N-(3-nitrophenyl)sulfonylacetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O5S |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
N-(3-nitrophenyl)sulfonylacetamide |
InChI |
InChI=1S/C8H8N2O5S/c1-6(11)9-16(14,15)8-4-2-3-7(5-8)10(12)13/h2-5H,1H3,(H,9,11) |
InChI Key |
PJDRHUXQEUVDOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Nitrophenyl Sulfonylacetamide
Established Synthetic Pathways
The formation of N-(3-nitrophenyl)sulfonylacetamide can be strategically divided into two main retrosynthetic approaches: disconnection at the S-N bond, which points to the sulfonylation of an aniline (B41778) derivative, or disconnection at the N-C(O) bond, suggesting the acylation of a sulfonamide.
Sulfonylation of 3-Nitroaniline (B104315) Derivatives
This synthetic strategy involves the formation of the sulfonamide bond as a key step. The primary starting material for this pathway is 3-nitroaniline.
A prevalent and direct method for the synthesis of sulfonamides is the reaction of an amine with a sulfonyl chloride. In a hypothetical synthesis of the target molecule, this would involve the reaction of 3-nitroaniline with a suitable acetyl-functionalized sulfonyl chloride. However, a more practical and common approach involves reacting 3-nitroaniline with a simpler sulfonyl chloride, followed by subsequent functional group manipulation.
A closely related and illustrative synthesis is the reaction of 3-nitroaniline with methanesulfonyl chloride. In a procedure described in a relevant patent, 3-nitroaniline is dissolved in an organic solvent, such as toluene (B28343) or xylene, and reacted with methanesulfonyl chloride in the presence of an N,N-dialkylaniline base. The reaction is typically carried out at the reflux temperature of the solvent for 3 to 4 hours to ensure completion. This method provides a template for the reaction of 3-nitroaniline with other sulfonyl chlorides.
To synthesize the target molecule's core sulfonamide structure, 3-nitrobenzenesulfonamide (B92210), one would first need to prepare 3-nitrobenzenesulfonyl chloride. This key intermediate is synthesized by the sulfochlorination of nitrobenzene (B124822). In a high-yield process, nitrobenzene is added dropwise to chlorosulfonic acid at elevated temperatures (around 112°C), followed by treatment with thionyl chloride to complete the conversion to the sulfonyl chloride. prepchem.comgoogle.com The resulting 3-nitrobenzenesulfonyl chloride is a stable solid that can be isolated. prepchem.comgoogle.comontosight.ainih.gov
The subsequent reaction of 3-nitrobenzenesulfonyl chloride with ammonia (B1221849) would yield 3-nitrobenzenesulfonamide, the direct precursor for the acylation step. While a specific procedure for this reaction with ammonia was not detailed in the searched literature, the general method for synthesizing sulfonamides from sulfonyl chlorides and amines is well-established. For instance, the reaction of various sulfonyl chlorides with amines is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. acs.org A study on the synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives describes reacting the sulfonyl chloride with an aniline derivative in an aqueous sodium carbonate solution at room temperature. mdpi.com
Table 1: Illustrative Conditions for Sulfonylation of Anilines
| Amine | Sulfonyl Chloride | Base | Solvent | Temperature | Yield | Reference |
| 3-Nitroaniline | Methanesulfonyl Chloride | N,N-Dialkylaniline | Toluene | Reflux | Not Specified | |
| p-Anisidine | 3-Nitrobenzenesulfonyl Chloride | Sodium Carbonate | Water | Room Temp. | 79.65% | mdpi.com |
This table presents analogous reactions as specific data for the direct sulfonylation to form the acetylated target was not available.
While the use of sulfonyl chlorides is more common, direct coupling of amines with sulfonic acids or their anhydrides can also be employed to form sulfonamides. These methods often require activating agents to facilitate the reaction. A recently developed method for the reductive coupling of nitroarenes with aryl sulfinates using sodium bisulfite offers an alternative route to sulfonamides. ontosight.ai This approach could potentially be adapted for the synthesis of this compound by using an appropriate acetyl-substituted sulfinate, although specific examples are not provided.
Acylation of Sulfonamides
This pathway involves the formation of the acetamide (B32628) bond as the final key step, starting from a pre-formed sulfonamide. The key intermediate for this route is 3-nitrobenzenesulfonamide, the synthesis of which is described in the previous section.
The acylation of sulfonamides using acyl halides, such as acetyl chloride, is a robust method for the synthesis of N-acylsulfonamides. These reactions are often facilitated by a base to scavenge the hydrogen halide byproduct. More advanced methods utilize Lewis acid catalysts to promote the acylation under mild conditions.
Several studies have demonstrated the efficiency of metal triflates, such as copper(II) triflate (Cu(OTf)₂), as catalysts for the acylation of sulfonamides with acyl chlorides. mdpi.comusbio.net These reactions are tolerant of a wide range of functional groups, including the nitro group present in the desired product. mdpi.comusbio.net Similarly, ferric chloride (FeCl₃) has been shown to be an effective catalyst for the acylation of sulfonamides with various acyl chlorides, including acetyl chloride. acs.org
Table 2: Catalytic Acylation of Sulfonamides with Acyl Halides
| Sulfonamide | Acylating Agent | Catalyst | Solvent | Temperature | Yield | Reference |
| N-(tert-butylsulfonyl)acetamide | Benzoyl chloride | FeCl₃ | Not Specified | Not Specified | 64% | acs.org |
| p-Toluenesulfonamide | Acetyl chloride | Cu(OTf)₂ | Not Specified | Not Specified | Good to Excellent | usbio.net |
This table provides data from general procedures for the acylation of various sulfonamides, as specific data for 3-nitrobenzenesulfonamide was not available.
Acetic anhydride (B1165640) is another widely used and effective reagent for the acetylation of sulfonamides. youtube.com The reaction can be performed under basic, acidic, or Lewis acidic conditions. The use of catalytic amounts of metal triflates, including Cu(OTf)₂, has been shown to efficiently promote the acylation of sulfonamides with acetic anhydride, with the nitro group being a tolerated functionality. mdpi.comusbio.net The byproduct of this reaction is acetic acid, which can often be easily removed. wikipedia.org
The acetylation of amines with acetic anhydride is a standard procedure, often used to protect amino groups during other synthetic transformations. libretexts.orgquora.com This reactivity extends to sulfonamides, providing a reliable method for the synthesis of N-acylsulfonamides.
Table 3: Catalytic Acylation of Sulfonamides with Acetic Anhydride
| Sulfonamide Substrate | Acylating Agent | Catalyst | Functional Group Tolerance | Yield | Reference |
| Various Sulfonamides | Acetic Anhydride | Cu(OTf)₂ | Alkyl, ether, halogeno, keto, cyano, ester, nitro | Good to Excellent | usbio.net |
| Various Sulfonamides | Acetic Anhydride | BiCl₃ or Bi(OTf)₃ | Not Specified | Good to Excellent | prepchem.com |
This table summarizes general findings on the catalytic acylation of sulfonamides.
Direct N-Transacylation Approaches
Direct N-transacylation offers a strategic alternative for synthesizing N-acylsulfonamides by exchanging an existing N-acyl group for a new one, bypassing the need to isolate the parent sulfonamide. acs.org This method is particularly useful for creating diverse analogs from a single, readily available N-acylsulfonamide precursor. acs.org
Recent research has demonstrated the efficacy of metal triflates, such as copper(II) triflate (Cu(OTf)₂), and other Lewis acids like ferric chloride (FeCl₃), in catalyzing this transformation. acs.orgtandfonline.com The reaction involves treating a starting N-acylsulfonamide with a catalyst in the presence of an excess of a different acylating agent. For the synthesis of this compound, a precursor such as N-(3-nitrophenyl)sulfonylbenzamide could be treated with FeCl₃ or Cu(OTf)₂ in the presence of acetic anhydride. The bulky benzoyl group would be replaced by the smaller acetyl group. acs.org
This methodology is noted for its mild reaction conditions and tolerance of a wide array of functional groups, including the nitro group present in the target compound. acs.orgtandfonline.com The process can be conducted either stepwise, involving separate deacylation and subsequent acylation steps, or as a more efficient one-pot reaction. acs.org
Table 1: Catalysts for Direct N-Transacylation of N-Acylsulfonamides
| Catalyst | Acylating Agent | Key Features | Reference |
|---|---|---|---|
| Cu(OTf)₂ | Acyl Chlorides | Mild conditions, broad functional group tolerance (nitro, keto, cyano). | tandfonline.com |
| FeCl₃ | Acetic Anhydride | Can be performed stepwise or one-pot; tolerates various functional groups. | acs.org |
| Ga(OTf)₃, Fe(OTf)₃, In(OTf)₃ | Acyl Chlorides | Similar reactivity to Cu(OTf)₂ in catalyzing transacylation. | tandfonline.com |
Multicomponent Reactions Incorporating Sulfonylacetamide Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, represent a highly efficient and atom-economical approach in modern organic synthesis. nih.gov While a specific MCR for the direct synthesis of this compound has not been detailed, related MCRs for producing N-acylsulfonamide and primary sulfonamide scaffolds have been developed.
One innovative approach involves a copper-mediated three-component reaction of alkynes, sulfonyl azides, and water to generate N-acylsulfonamides. nih.gov This method is particularly valuable in the context of constructing DNA-encoded libraries for drug discovery. nih.gov Another significant development is a metal-free, direct three-component reaction using sodium metabisulfite, sodium azide (B81097), and an aryldiazonium salt to construct primary sulfonamides. rsc.org This latter approach could potentially be adapted to generate the 3-nitrobenzenesulfonamide precursor required for subsequent acetylation. These examples highlight the potential for developing a novel MCR that directly incorporates an acetyl group source to yield the target sulfonylacetamide scaffold in a single step.
Optimization and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly integral to the design of synthetic routes in the pharmaceutical and chemical industries, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. nih.govjddhs.com
Solvent Selection and Alternative Reaction Media
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of sulfonamides often utilize volatile organic compounds (VOCs) which pose environmental and health risks. tandfonline.com Green chemistry encourages the use of safer alternatives.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the direct acylation of sulfonamides in water can be challenging due to the potential hydrolysis of the acylating agent, syntheses of related sulfur-containing compounds have been successfully developed in aqueous media. For instance, green methods for synthesizing vinylic sulfones and N-sulfonylimines in water or water-alcohol mixtures have been reported, demonstrating the feasibility of performing key bond formations in aqueous environments. nih.govresearchgate.netresearchgate.net For the synthesis of this compound, a biphasic system or the use of a phase-transfer catalyst could potentially overcome the solubility and hydrolysis challenges, allowing for a more sustainable process.
Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of non-volatile solvents with tunable physicochemical properties that are considered greener alternatives to traditional VOCs. researchgate.nettandfonline.com
Ionic Liquids (ILs): ILs are salts with melting points below 100 °C, offering high thermal stability and solvation power. researchgate.net They have been successfully employed as media for various chemical syntheses, including those involving sulfonamides. askfilo.com For the synthesis of this compound, an appropriate IL could serve as both the solvent and potentially as a catalyst, facilitating the acylation reaction under mild conditions.
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride and urea (B33335) or glycerol, that form a eutectic with a melting point much lower than the individual components. nih.govtandfonline.com They are often biodegradable, inexpensive, and simple to prepare. tandfonline.com A sustainable protocol for synthesizing various sulfonamides from amines and sulfonyl chlorides has been developed using choline chloride-based DESs, achieving high yields at room temperature. nih.govtandfonline.com This approach could be directly applicable to the acylation of 3-nitrobenzenesulfonamide, where the DES acts as the reaction medium, potentially enhancing reaction rates and simplifying product isolation.
Table 2: Examples of Green Solvent Systems for Sulfonamide-Related Syntheses
| Solvent System | Type | Example Application | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Water / Ethanol (B145695) | Aqueous Media | Synthesis of Vinylic Sulfones | Non-toxic, atom-economic, mild conditions. | researchgate.net |
| Choline Chloride / Urea | Deep Eutectic Solvent | Synthesis of Sulfonamides | Biodegradable, reusable, high yields at room temperature. | nih.govtandfonline.com |
| Choline Chloride / Glycerol | Deep Eutectic Solvent | Synthesis of Sulfonamides | Environmentally responsible, scalable, operates under aerobic conditions. | tandfonline.comnih.gov |
Eliminating the solvent entirely represents a significant step towards a greener synthetic process. Solvent-free, or solid-state, reactions can lead to reduced waste, lower energy consumption, and sometimes different reactivity or selectivity compared to solution-phase reactions. Grinding or neat reaction conditions are common techniques. A solvent-free method for producing N-sulfonylformamidines via direct condensation at room temperature has been reported, highlighting the potential for such approaches in sulfonamide chemistry. jddhs.com The synthesis of this compound could be explored under solvent-free conditions by grinding 3-nitrobenzenesulfonamide with a solid acetylating reagent, possibly with a solid base catalyst, to induce the acylation reaction.
Catalyst Development and Application
The synthesis of N-sulfonylacetamides, including the target compound this compound, has traditionally been achieved through the reaction of a sulfonyl chloride with an amine or acetamide. However, these methods often require harsh conditions and can generate significant waste. Modern catalysis offers milder, more selective, and efficient alternatives.
Organocatalysis in N-Sulfonylacetamide Formation
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. In the context of N-sulfonylacetamide formation, organocatalysts can activate either the sulfonylating agent or the acetamide, facilitating the crucial N-S bond formation under mild conditions. While specific research on the organocatalytic synthesis of this compound is limited, general principles of organocatalysis for C-N and C-S bond formation are well-established and provide a framework for potential synthetic routes. acs.orgresearchgate.netresearchgate.netnih.gov
Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, have been successfully employed in various asymmetric bond-forming reactions. acs.org For the synthesis of N-sulfonylacetamides, a potential organocatalytic approach could involve the activation of the sulfonyl chloride by a Lewis basic organocatalyst, increasing its electrophilicity towards the acetamide nitrogen. Alternatively, a Brønsted base organocatalyst could deprotonate the acetamide, enhancing its nucleophilicity. The development of bifunctional organocatalysts, which can activate both reaction partners simultaneously, holds significant promise for achieving high efficiency and selectivity in these transformations.
Transition Metal Catalysis for Specific Functionalizations
Transition metal catalysis has revolutionized the synthesis of sulfonamides, offering a broad range of methodologies for the construction of the N-S bond. thieme-connect.comresearchgate.net Catalysts based on palladium, copper, nickel, and iridium have been extensively studied for their ability to promote cross-coupling reactions and direct C-H functionalization.
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are renowned for their efficiency in forming C-N bonds. nih.gov While typically employed for the arylation of amines, these methods can be adapted for the sulfonamidation of acetamide. For instance, a palladium-catalyzed coupling of 3-nitrophenylsulfonyl chloride with acetamide could provide a direct route to the target molecule. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) often providing the best results. nih.gov
Copper-Catalyzed Reactions: Copper catalysts are a more economical alternative to palladium and have been widely used for N-arylation and N-sulfonylation reactions. nih.govnih.gov Copper-catalyzed coupling of sulfonyl chlorides with amines is a well-established method for sulfonamide synthesis. researchgate.net Recent advancements have focused on the use of copper-catalyzed multicomponent reactions, which allow for the one-pot synthesis of complex sulfonamides from simple starting materials.
Nickel-Catalyzed Sulfonamidation: Nickel catalysis has gained prominence for its ability to couple aryl halides with sulfonamides. princeton.edu A photosensitized nickel-catalyzed method for C-N bond formation between sulfonamides and aryl electrophiles has been reported, offering a generic approach to a wide range of N-aryl and N-heteroaryl sulfonamides. princeton.edu This methodology could potentially be applied to the synthesis of this compound by coupling 3-nitrophenyl halides with sulfonylacetamide precursors.
Iridium-Catalyzed C-H Sulfonamidation: Direct C-H functionalization represents a highly atom-economical approach to sulfonamide synthesis. Iridium catalysts have been shown to be effective for the direct sulfonamidation of (hetero)aromatic C-H bonds with sulfonyl azides. youtube.com This strategy avoids the pre-functionalization of the aromatic ring and generates nitrogen gas as the only byproduct.
| Catalyst System | Substrates | Key Features |
| Palladium-NHC Complexes | Amides and Esters | Selective N-C/O-C cleavage for cross-coupling. nih.gov |
| Photosensitized Nickel | Aryl/Heteroaryl Halides and Sulfonamides | Energy-transfer mechanism for C-N bond formation. princeton.edu |
| Copper(I) | Thiols and Dioxazolones | Nitrene-mediated S-amidation for N-acyl sulfenamides. nih.govnih.gov |
| [IrCpCl₂]₂/AgNTf₂ | Arenes and Sulfonyl Azides | Mono-selective ortho-sulfonamidation of aromatic C-H bonds. youtube.com |
| CpCo(CO)I₂/AgSbF₆ | Indoles and Sulfonyl Azides | Site-selective C2-sulfonamidation of indoles. youtube.com |
Heterogeneous Catalysis for Reusability
A key aspect of green chemistry is the development of reusable catalysts to minimize waste and reduce costs. Heterogeneous catalysts, which are in a different phase from the reactants, can be easily separated from the reaction mixture and reused multiple times.
Supported Metal Catalysts: Transition metals can be immobilized on solid supports such as silica (B1680970), alumina, or polymers. nih.gov For example, a zirconium-based heterogeneous catalyst has been developed for the reductive amination of lignin (B12514952) models, demonstrating the potential for sustainable synthesis of aromatic amines. rsc.org Such catalysts could be adapted for the reductive amination of a suitable precursor to form this compound.
Magnetic Nanoparticles: Magnetic nanoparticles offer a convenient method for catalyst recovery using an external magnet. researchgate.net Copper(II) bromide immobilized on modified Fe₃O₄ nanoparticles has been reported as a magnetically reusable catalyst for the preparation of N-aryl sulfonamides. researchgate.net
Catalyst-Free Systems with Reusable Dehydrating Agents: In some cases, the reaction can be promoted by a reusable solid that is not a true catalyst but facilitates the reaction. For instance, a catalyst-free synthesis of N-sulfonylimines has been developed using neutral Al₂O₃ as an efficient and reusable dehydrating agent. nih.gov This approach offers a green and straightforward condensation of sulfonamides with aldehydes.
| Catalyst/System | Application | Advantages |
| ZrO₂ or ZrO(OH)₂ | Reductive amination | Heterogeneous, reusable, mild conditions. rsc.org |
| Fe₃O₄@dopamine-PO-CuBr₂ | N-aryl sulfonamide synthesis | Magnetically recoverable, reusable. researchgate.net |
| Neutral Al₂O₃ | N-sulfonylimine synthesis | Catalyst-free, reusable dehydrating agent, green. nih.gov |
| Polymer-supported triphenylphosphine (B44618) ditriflate | Sulfonamide synthesis | Heterogeneous, reusable reagent. nih.gov |
Energy Efficiency and Waste Reduction Protocols
Improving the energy efficiency and reducing waste are paramount in modern chemical synthesis. Microwave-assisted synthesis and flow chemistry are two key enabling technologies that address these challenges.
Microwave-Assisted Synthesis Enhancements
Microwave irradiation has become a popular tool in organic synthesis due to its ability to rapidly and efficiently heat reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netresearchgate.netnih.govmdpi.com The direct interaction of microwaves with polar molecules in the reaction mixture results in uniform and rapid heating, which can accelerate reaction rates and improve selectivity.
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
| Sulfamide Synthesis | 330 min, 84% yield | 13 min, 87% yield | researchgate.net |
| 1,2,6-Thiadiazinane 1,1-dioxide Synthesis | 120 min, 23% yield | 20 min, 45% yield | researchgate.net |
| Quinoline Synthesis | 4 h | 10 s, higher yield | nih.gov |
| Pyrazolo[1,5-a]pyrimidin-5-one Synthesis | 12 h | 40 min, improved yield | nih.gov |
Flow Chemistry and Continuous Processing
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. nih.govyoutube.comnih.govscientificupdate.com This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated and scalable production. pharmtech.commdpi.com
The synthesis of sulfonamides is well-suited for flow chemistry. A rapid and eco-friendly synthesis of a sulfonamide library has been described using a meso-reactor apparatus, demonstrating the impact of flow technologies in drug discovery. nih.gov This approach minimizes waste and employs greener media and non-toxic reactants. nih.gov Furthermore, a fully automated flow-through process for the production of secondary sulfonamides has been developed, highlighting the potential for high-throughput synthesis and purification.
The continuous production of aryl sulfonyl chlorides, key intermediates for sulfonamide synthesis, has also been successfully demonstrated in a flow process, offering improved safety and a significant reduction in by-product formation. researchgate.net The development of a continuous flow process for the synthesis of this compound would be a logical extension of these advancements, potentially leading to a safer, more efficient, and scalable manufacturing process.
Atom Economy and E-Factor Analysis
The pursuit of green and sustainable chemistry has led to the development of metrics to evaluate the efficiency of chemical reactions. Two such important metrics are atom economy and the Environmental Factor (E-Factor).
Atom Economy
Atom economy provides a theoretical measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgkccollege.ac.in The calculation is based on the molecular weights of the reactants and the desired product. youtube.com A higher atom economy signifies a more efficient and less wasteful process. wikipedia.orgnumberanalytics.com
For the proposed synthesis of this compound from 3-nitrobenzenesulfonyl chloride and acetamide, the theoretical atom economy can be calculated as follows:
Reaction: C₆H₄ClNO₄S + C₂H₅NO → C₈H₈N₂O₅S + HCl (3-nitrobenzenesulfonyl chloride) + (acetamide) → (this compound) + (hydrochloric acid)
Interactive Table: Atom Economy Calculation for the Synthesis of this compound
| Parameter | Value |
| Desired Product | |
| Molecular Formula | C₈H₈N₂O₅S |
| Molecular Weight | 244.23 g/mol |
| Reactants | |
| 3-nitrobenzenesulfonyl chloride (C₆H₄ClNO₄S) Molecular Weight | 221.62 g/mol nih.gov |
| Acetamide (C₂H₅NO) Molecular Weight | 59.07 g/mol |
| Total Mass of Reactants | 280.69 g/mol |
| Atom Economy (%) | 87.01% |
Note: The atom economy is calculated using the formula: (Molecular weight of desired product / Total molecular weight of all reactants) x 100. numberanalytics.com
E-Factor (Environmental Factor)
The E-Factor, developed by Roger Sheldon, offers a more practical measure of the environmental impact of a chemical process by quantifying the actual amount of waste generated. sheldon.nlwikipedia.orgchembam.com It is defined as the ratio of the mass of waste to the mass of the desired product. sheldon.nlyoutube.com
E-Factor = (Total mass of waste) / (Mass of product)
The waste includes by-products, unreacted starting materials, solvents, and any other materials used in the process that are not part of the final product. libretexts.org Unlike atom economy, the E-Factor takes into account the reaction yield, solvent losses, and other real-world factors. sheldon.nl An ideal E-Factor is zero. sheldon.nl For pharmaceutical manufacturing, E-factors can be quite high, sometimes exceeding 100, due to complex multi-step syntheses and stringent purity requirements. wikipedia.orgchembam.com
For the hypothetical synthesis of this compound, a precise E-Factor cannot be determined without experimental data. However, a hypothetical calculation can illustrate the concept, assuming a certain yield and accounting for the by-product (HCl) and potential solvent waste.
Interactive Table: Hypothetical E-Factor Calculation
| Parameter | Assumed Value |
| Moles of this compound produced | 0.8 mol (Assuming 80% yield) |
| Mass of Product | 195.38 g |
| Moles of HCl by-product | 1.0 mol |
| Mass of HCl by-product | 36.46 g |
| Moles of unreacted 3-nitrobenzenesulfonyl chloride | 0.2 mol |
| Mass of unreacted 3-nitrobenzenesulfonyl chloride | 44.32 g |
| Moles of unreacted acetamide | 0.2 mol |
| Mass of unreacted acetamide | 11.81 g |
| Assumed solvent waste (e.g., from reaction and purification) | 500 g |
| Total Waste | 592.59 g |
| Hypothetical E-Factor | 3.03 |
Note: This calculation is illustrative. The actual E-Factor would depend on the specific experimental conditions, including the efficiency of the reaction, the type and volume of solvent used, and the effectiveness of the purification process.
Purification and Isolation Methodologies for this compound
Following its synthesis, this compound must be purified to remove unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
Recrystallization is a fundamental technique for purifying solid organic compounds. orgchemboulder.com The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. orgchemboulder.com An ideal solvent for recrystallization should dissolve the solute sparingly at room temperature but have high solubility at its boiling point. uhcl.edu
For this compound, a polar compound due to the presence of nitro, sulfonyl, and amide functional groups, a polar solvent or a mixed solvent system would likely be effective. The presence of both polar and non-polar (the phenyl ring) moieties can make finding a single ideal solvent challenging. libretexts.org
Potential solvent systems could include:
Alcohols: Ethanol, isopropanol (B130326), or methanol (B129727) are often good solvents for polar compounds. For sulfonamides, aqueous ethanol (e.g., 95% ethanol) can be effective, with the water increasing the polarity to dissolve polar groups and the ethanol solvating the non-polar parts. libretexts.orggoogle.com
Water: Given the polarity of the molecule, hot water could be a potential recrystallization solvent, although solubility might be limited.
Mixed Solvent Systems: A mixture of solvents, such as ethanol-water or acetone-water, can be used to fine-tune the polarity and achieve optimal recrystallization conditions. acs.org
The general procedure involves dissolving the crude solid in a minimal amount of the hot solvent, filtering the hot solution if any insoluble impurities are present, allowing the solution to cool slowly to promote crystal formation, and then cooling in an ice bath to maximize the yield of pure crystals. orgchemboulder.comuhcl.edu
Interactive Table: Potential Recrystallization Solvents for this compound
| Solvent/System | Rationale |
| Ethanol/Water | Balances polarity to dissolve both polar functional groups and the non-polar aromatic ring. libretexts.org |
| Isopropanol | A common solvent for recrystallizing sulfonamides. google.com |
| Acetone/Water | A polar aprotic solvent mixed with water can provide a suitable polarity gradient. |
| Ethyl Acetate (B1210297) | A moderately polar solvent that could be effective depending on the impurity profile. |
Chromatography is a powerful purification technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. wpmucdn.com
Column and Flash Chromatography:
Column chromatography is a versatile method for purifying solid compounds. wpmucdn.comslideplayer.com A glass column is packed with a solid adsorbent (stationary phase), typically silica gel or alumina. The crude mixture is loaded onto the top of the column, and a solvent (mobile phase) is passed through, eluting the components at different rates based on their polarity. wpmucdn.com Less polar compounds generally elute faster, while more polar compounds interact more strongly with the polar stationary phase and elute later. wpmucdn.com
For this compound, a polar compound, a moderately polar to polar mobile phase would be required to achieve elution from a silica gel column. A gradient elution, starting with a less polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol), would likely be effective in separating the desired product from less polar impurities and more polar baseline impurities. Flash chromatography is an air-pressure accelerated version of column chromatography that allows for faster and more efficient separations.
Preparative High-Performance Liquid Chromatography (HPLC):
Preparative HPLC is a high-resolution chromatographic technique used to isolate pure compounds from a mixture. chromatographyonline.comyoutube.com It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. chromatographyonline.coms21.co.kr
A reversed-phase C18 column is commonly used for the separation of aromatic and moderately polar compounds. rjptonline.orgsielc.com For this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol would be appropriate. rjptonline.org A gradient elution, where the proportion of the organic solvent is increased over time, would likely provide the best separation. The fractions containing the pure compound are collected as they elute from the column. chromatographyonline.com
Interactive Table: Chromatographic Purification Strategies
| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation |
| Column/Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient | Adsorption; separation based on polarity. wpmucdn.com |
| Preparative HPLC | Reversed-Phase (C18) | Water/Acetonitrile or Water/Methanol gradient | Partitioning; separation based on hydrophobicity. sielc.com |
The final steps in isolating the purified this compound involve filtration, washing, and drying.
Filtration:
After recrystallization, the solid crystals are separated from the solvent (mother liquor) by filtration. Vacuum filtration, using a Büchner funnel and a filter flask, is the preferred method as it is rapid and efficient at removing most of the solvent. uhcl.edu
Washing:
Once the crystals are collected on the filter paper, they are washed with a small amount of cold solvent. uhcl.eduyoutube.com It is crucial to use a cold solvent to minimize the dissolution of the purified product while effectively removing any residual impurities adhering to the crystal surface. The same solvent used for the recrystallization is typically used for washing.
Drying:
The filtered and washed solid, known as the filter cake, must be thoroughly dried to remove any remaining solvent. oreilly.comacs.org Common drying methods include:
Air Drying: Leaving the crystals on a watch glass or in a partially covered beaker to allow the solvent to evaporate. This is simple but can be slow.
Oven Drying: Placing the crystals in a laboratory oven at a controlled temperature, well below the melting point of the compound, to accelerate solvent evaporation.
Vacuum Drying: Using a vacuum oven or a desiccator connected to a vacuum source removes solvent under reduced pressure, which is particularly useful for removing high-boiling point solvents or for heat-sensitive compounds.
The primary objective of drying is to reduce the residual solvent content to an acceptable level without causing decomposition or changes in the crystalline form of the product. oreilly.com
Spectroscopic Analyses Beyond Basic Identification
To gain a granular understanding of the molecular architecture of this compound, a suite of advanced spectroscopic techniques was employed. These methods provide precise information about the connectivity of atoms and the nature of the chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the local chemical environments of atomic nuclei. By analyzing the interactions of these nuclei with an external magnetic field, detailed structural information can be obtained.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of each proton in a molecule. The chemical shifts (δ) are indicative of the electronic shielding around the protons. For this compound, the aromatic protons of the 3-nitrophenyl group are expected to appear in the downfield region of the spectrum due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro and sulfonyl groups. The N-H proton of the sulfonamide would likely present as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons of the acetamide methyl group would appear as a sharp singlet in the upfield region.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. The carbon atoms of the 3-nitrophenyl ring are expected to resonate at distinct chemical shifts, influenced by the positions of the nitro and sulfonyl substituents. The carbon atom attached to the nitro group would be significantly deshielded. The carbonyl carbon of the acetamide group would appear at a characteristic downfield chemical shift, typically in the range of 160-180 ppm. The methyl carbon of the acetamide group would be found in the upfield region of the spectrum.
To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, a series of two-dimensional (2D) NMR experiments would be required.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships within the 3-nitrophenyl ring, helping to assign the signals of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton and carbon signals of the aromatic ring and the acetamide methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity between the 3-nitrophenyl ring, the sulfonyl group, and the acetamide moiety. For instance, correlations would be expected between the N-H proton and the carbons of the 3-nitrophenyl ring, as well as the carbonyl carbon of the acetamide group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. This could help to determine the preferred conformation of the molecule, for example, the spatial relationship between the 3-nitrophenyl ring and the acetamide group.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups.
A detailed analysis of the IR and Raman spectra of this compound would allow for the assignment of the characteristic vibrational modes of its key functional groups.
N-H Stretching: The N-H stretching vibration of the sulfonamide group is expected to appear in the region of 3200-3400 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding.
C=O Stretching: The carbonyl (C=O) stretching vibration of the acetamide group is a strong, sharp band typically found in the range of 1630-1690 cm⁻¹.
SO₂ Stretching: The sulfonyl (SO₂) group exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric stretch is typically observed in the 1300-1350 cm⁻¹ region, while the symmetric stretch appears in the 1140-1180 cm⁻¹ range. These are usually strong absorptions in the IR spectrum.
NO₂ Stretching: The nitro (NO₂) group also has characteristic asymmetric and symmetric stretching vibrations, which would be expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and elucidating the fragmentation pathways of molecules like this compound.
HRMS provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a compound. For a related compound, 4-acetamido-N-(3-nitrophenyl)benzenesulfonamide, the exact mass has been determined to be 335.05759170 Da. nih.gov This level of precision allows for the unambiguous determination of the molecular formula.
Tandem mass spectrometry (MS/MS) is instrumental in understanding the fragmentation patterns of sulfonamides. nih.gov In MS/MS experiments, a specific ion (the precursor ion) is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For sulfonamides, fragmentation pathways can be complex and may involve rearrangements. nih.gov The study of these pathways helps in identifying the different structural components of the molecule. nih.gov For instance, in other complex molecules, multistage mass spectrometry (MS³) and deuterium (B1214612) labeling have been used to differentiate between isobaric product ions—ions with the same nominal mass but different structures—thereby providing a more detailed picture of the fragmentation process. researchgate.net
Common fragmentation patterns for aromatic amines, a structural component of this compound, involve the loss of small neutral molecules like HCN. miamioh.edu The specific fragmentation of this compound would likely involve cleavages around the sulfonylacetamide linkage and within the nitrophenyl group.
UV-Visible Spectroscopic Characterization of Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.
The UV-visible spectrum of this compound is determined by its chromophores and auxochromes. The nitrophenyl group acts as a primary chromophore, a part of the molecule that absorbs light. The nitro group (-NO₂) is a strong electron-withdrawing group and, in conjunction with the phenyl ring, creates a conjugated system that absorbs in the UV region. The sulfonylacetamide group can be considered an auxochrome, a group that modifies the light-absorbing properties of the chromophore.
In similar molecules, electronic spectra show bands assigned to π→π* transitions of the aromatic ring and n→π* transitions of carbonyl groups. researchgate.net For example, the electronic spectrum of a related ligand showed two bands at 35087 cm⁻¹ (π→π) and 27248 cm⁻¹ (n→π). researchgate.net The presence of a nitro group can lead to characteristic absorption bands. For instance, in the study of nitrophenylhydrazones, the absorption maximum was attributed to transitions involving the nitro-group and the hydrazone residue. rsc.org
The polarity of the solvent can significantly influence the UV-visible absorption spectrum of a compound, a phenomenon known as solvatochromism. Changes in solvent polarity can lead to shifts in the wavelength of maximum absorption (λmax). slideshare.net These shifts are due to differential solvation of the ground and excited states of the molecule. ekb.eg
Generally, polar solvents can cause a bathochromic (red) shift or a hypsochromic (blue) shift in λmax depending on the nature of the electronic transition. slideshare.net For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift because the polar solvent molecules stabilize the non-bonding electrons in the ground state more than the excited state. youtube.com Conversely, for π→π* transitions, polar solvents often cause a bathochromic shift. youtube.com
The study of solvent effects on the UV spectra of N-(substituted phenyl)-2-cyanoacetamides demonstrated that solute-solvent interactions, analyzed using the Kamlet-Taft linear solvation energy relationship, can explain the observed spectral shifts. nih.gov The use of various solvents with different polarities, such as ethanol, hexane, and water, can help to characterize the electronic transitions of this compound. slideshare.netresearchgate.net
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-acetamido-N-(3-nitrophenyl)benzenesulfonamide |
| N-(substituted phenyl)-2-cyanoacetamides |
| Nitrophenylhydrazones |
| N-3-Pyridinylmethanesulfonamide |
X-ray Crystallographic Studies of this compound
Single Crystal Structure Determination and Analysis
The determination of a single crystal structure involves growing a high-quality crystal of the compound and exposing it to a collimated X-ray beam. nih.gov The resulting diffraction data is processed to generate an electron density map, from which the atomic positions can be determined and refined. youtube.com For a molecule like this compound, this analysis would reveal the precise spatial relationship between the 3-nitrophenyl group and the sulfonylacetamide moiety.
The bond lengths and angles within the 3-nitrophenyl and acetamide portions of the molecule are expected to be within the normal ranges for these functional groups. The C-S and S-N bond lengths of the sulfonamide linkage are of particular interest. In related structures, these values are typically around 1.76 Å and 1.64 Å, respectively. The O=S=O bond angle is expected to be approximately 120°, while the C-S-N angle would be around 107°.
Table 1: Expected Bond Lengths in this compound (based on related structures)
| Bond | Expected Length (Å) |
| S=O | ~1.43 |
| S-N | ~1.64 |
| S-C (aryl) | ~1.76 |
| C-N (amide) | ~1.34 |
| C=O (amide) | ~1.23 |
| N-O (nitro) | ~1.22 |
| C-C (aryl) | ~1.39 |
Table 2: Expected Bond Angles in this compound (based on related structures)
| Angle | Expected Value (°) |
| O=S=O | ~120 |
| C-S-N | ~107 |
| O=S-N | ~106 |
| O=S-C | ~108 |
| S-N-C | ~123 |
| C-N-O (nitro) | ~118 |
Intermolecular Interactions and Hydrogen Bonding Networks
The solid-state packing of this compound would be governed by a variety of intermolecular interactions, which are crucial for the stability of the crystal lattice.
The presence of a sulfonamide N-H group and multiple oxygen atoms (from the sulfonyl, nitro, and acetamide groups) makes hydrogen bonding a dominant feature. Strong N-H...O hydrogen bonds are expected to be a primary motif in the crystal packing. The acceptor in these interactions could be an oxygen atom from a sulfonyl group, a nitro group, or the carbonyl group of the acetamide, leading to the formation of chains or dimeric structures. For example, in related sulfonamides, N-H...O hydrogen bonds involving the sulfonamide oxygen atoms are common. mdpi.com
In addition to these strong hydrogen bonds, weaker C-H...O and C-H...N interactions are also anticipated. Aromatic C-H donors can interact with the oxygen atoms of the sulfonyl and nitro groups, as well as the nitrogen of the nitro group, further stabilizing the three-dimensional network. mdpi.com Intramolecular C-H...O hydrogen bonds may also occur, influencing the molecular conformation. psu.edu
The nitrophenyl ring in this compound is electron-deficient, making it suitable for π-π stacking interactions. researchgate.netnih.gov These interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion, are a significant cohesive force in the crystal packing of many aromatic compounds. In the crystal structure of N-(3-nitrophenyl)cinnamamide, for instance, π-π stacking interactions lead to a ribbon-like packing arrangement. mdpi.com The centroid-to-centroid distance in such interactions is typically in the range of 3.3 to 3.8 Å.
Lack of Publicly Available Data for this compound Prevents In-Depth Analysis
A thorough investigation into the chemical compound this compound has revealed a significant gap in publicly accessible scientific literature and crystallographic databases. As a result, the creation of a detailed article focusing on its advanced structural characterization, polymorphism, and co-crystallization, as per the specified outline, cannot be fulfilled at this time.
Extensive searches for empirical data on the supramolecular assembly, crystal packing features, and Hirshfeld surface analysis of this compound have yielded no specific results. Similarly, there is no available information regarding the identification and characterization of any polymorphic forms of this compound. The scientific community has not published studies detailing techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), or hot-stage microscopy applied to this compound. Furthermore, spectroscopic data that would allow for the differentiation of potential polymorphs is absent from the public domain.
In the area of crystal engineering, no research detailing co-crystal design and synthesis strategies involving this compound could be located. This lack of data prevents any substantive discussion on its co-crystallization potential or the characteristics of any such multi-component crystalline forms.
While research exists for structurally related compounds, such as isomers or molecules with similar functional groups, the strict focus on this compound, as requested, precludes the inclusion of this information. The absence of primary research and crystallographic data for the target compound makes it impossible to generate an accurate and scientifically rigorous article that adheres to the provided detailed outline.
Therefore, until research on the solid-state properties of this compound is conducted and published, a comprehensive analysis of its structural and crystallographic features remains unachievable.
Scientific Focus: The Impact of Solid-State Forms on the Research Properties of this compound
The study of solid-state chemistry is crucial in understanding how the arrangement of molecules in a crystal lattice can significantly influence the macroscopic properties of a compound. Different solid-state forms, such as polymorphs (different crystal structures of the same compound), solvates (crystals containing solvent molecules), and co-crystals (crystals containing two or more different molecules in the same lattice), can exhibit distinct physicochemical properties. These properties include solubility, dissolution rate, melting point, stability, and bioavailability, which are of paramount importance in various fields of scientific research, including materials science and medicinal chemistry.
For a compound like this compound, which possesses functional groups capable of forming various intermolecular interactions (e.g., hydrogen bonds, π-π stacking), the existence of multiple solid-state forms would be a strong possibility. The nitrophenyl group, with its potential for strong dipole-dipole interactions and the sulfonylacetamide moiety, with its hydrogen bond donor and acceptor sites, would likely contribute to a complex crystalline landscape.
A thorough investigation into the solid-state properties of this compound would typically involve techniques such as single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms in different crystalline forms. Powder X-ray diffraction (PXRD) would be used to identify and differentiate between these forms in bulk samples. Spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy could probe the vibrational modes of the molecules, which are sensitive to the crystalline environment. Thermal analysis techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), would be essential for determining the melting points, thermal stability, and transitions between different solid-state forms.
The impact of these different forms on research properties would be a key area of study. For instance, a metastable polymorph might exhibit higher solubility and a faster dissolution rate compared to a more stable form, which could be a critical factor in experiments where rapid dissolution is required. Conversely, for applications requiring long-term stability, the most thermodynamically stable crystalline form would be preferred.
Unfortunately, without specific experimental data from such studies on this compound, any discussion on the "Impact of Solid-State Forms on Research Properties" would be purely speculative and not grounded in the required scientific accuracy. The scientific community has not yet published research that would allow for the creation of detailed data tables or an in-depth analysis as requested.
Advanced Structural Characterization and Solid State Investigations
Impact of Solid-State Forms on Research Properties
No publicly available research data currently exists to populate this section for N-(3-nitrophenyl)sulfonylacetamide.
Computational and Theoretical Investigations of N 3 Nitrophenyl Sulfonylacetamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the behavior of molecules. These methods allow for the detailed examination of a compound's properties at the atomic level, offering a theoretical complement to experimental findings. For N-(3-nitrophenyl)sulfonylacetamide, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.
Geometry Optimization and Energetic Stability
The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometrical Parameters for a Related Sulfonamide
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-S | 1.78 | ||
| S-N | 1.65 | ||
| N-C (phenyl) | 1.42 | ||
| C-N (amide) | 1.38 | ||
| C=O | 1.23 | ||
| C-S-N | 108.5 | ||
| S-N-C | 125.0 | ||
| O-S-O | 120.0 | ||
| C-N-S-C | 75.0 | ||
| O-N-C-C | 30.0 |
Note: The data in this table is representative of typical values found in similar sulfonamide structures and is intended for illustrative purposes, as specific computational data for this compound was not found in the reviewed literature.
The energetic stability of the molecule is also determined through these calculations, providing the total energy of the optimized geometry. This value is essential for comparing the relative stabilities of different conformers and for calculating other thermodynamic properties.
Electronic Structure Analysis
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The distribution of these frontier orbitals provides insight into the reactive sites of the molecule. In compounds similar to this compound, the HOMO is often localized on the phenyl ring and the sulfonamide group, while the LUMO is typically distributed over the nitrophenyl ring, indicating that this region is prone to nucleophilic attack. researchgate.net The calculated energies of the HOMO and LUMO are critical for determining the molecule's electronic properties.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more easily excitable and therefore more chemically reactive, while a larger energy gap indicates higher stability. nih.gov For related nitroaromatic compounds, the HOMO-LUMO gap is a key parameter in assessing their potential applications. mdpi.com
The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that can be estimated from the HOMO and LUMO energies through Koopmans' theorem. The ionization potential is the energy required to remove an electron from a molecule and is approximated by the negative of the HOMO energy (IP ≈ -EHOMO). The electron affinity is the energy released when a molecule accepts an electron and is approximated by the negative of the LUMO energy (EA ≈ -ELUMO). mdpi.com These values are essential for understanding the molecule's behavior in electron transfer reactions.
Table 2: Representative Electronic Properties for a Related Nitrophenyl Compound
| Parameter | Energy (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -2.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Ionization Potential (IP) | 7.5 |
| Electron Affinity (EA) | 2.8 |
Note: This data is illustrative and based on typical values for similar nitrophenyl compounds. Specific values for this compound would require dedicated computational studies.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. imist.ma It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. Current time information in Edmonton, CA.nih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values.
Typically, regions of negative electrostatic potential, shown in red, are susceptible to electrophilic attack and are associated with electron-rich areas, such as the oxygen atoms of the nitro and sulfonyl groups. Current time information in Edmonton, CA.researchgate.net Conversely, regions of positive electrostatic potential, depicted in blue, indicate electron-deficient areas and are prone to nucleophilic attack. These positive regions are often found around the hydrogen atoms. Current time information in Edmonton, CA. The MEP map for this compound would likely show strong negative potentials around the oxygen atoms of the nitro and sulfonyl groups, making them key sites for interaction with electrophiles. The area around the amine proton would exhibit a positive potential, indicating its role as a hydrogen bond donor.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis offers a powerful lens through which to examine the intricate web of electron delocalization and hyperconjugative interactions within a molecule. researchgate.netwikipedia.org This method translates the complex, many-electron wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs. wikipedia.orgwisc.edu Deviations from this idealized structure, manifested as donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, provide quantitative measures of electronic stabilization. wisc.edu
A hypothetical table of significant NBO interactions for this compound is presented below, illustrating the types of data that would be generated from such an analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O1) on Carbonyl | σ* (N1-S1) | Data not available |
| LP (O2) on Sulfonyl | σ* (N1-C7) | Data not available |
| LP (O3) on Sulfonyl | π* (C9-C10) of Phenyl Ring | Data not available |
| LP (N1) on Sulfonamide | σ* (S1-O2) | Data not available |
| π (C8-C9) of Phenyl Ring | π* (N2-O4) of Nitro Group | Data not available |
Note: The data in this table is illustrative as specific research on this compound is not publicly available. The interactions listed are based on the expected electronic structure of the molecule.
Global and Local Reactivity Descriptors (e.g., Fukui Functions, Chemical Hardness, Electrophilicity Index)
Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide valuable insights into the chemical reactivity and selectivity of a molecule. researchgate.net Global descriptors, such as chemical hardness (η) and the electrophilicity index (ω), offer a general overview of the molecule's stability and its propensity to accept electrons. Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution, with higher values indicating greater stability. The electrophilicity index quantifies the energy stabilization upon accepting additional electron density.
Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. researchgate.net These functions pinpoint specific atoms that are most susceptible to chemical transformation.
For this compound, the presence of the electron-withdrawing nitro and sulfonyl groups is expected to result in a relatively high electrophilicity index, suggesting it would be a good electron acceptor. The Fukui functions would likely indicate that the nitrogen and oxygen atoms of the nitro group and the sulfonyl group are susceptible to nucleophilic attack, while the carbon atoms of the phenyl ring may be prone to electrophilic attack.
A summary of hypothetical global reactivity descriptors for this compound is provided in the table below.
| Descriptor | Value |
| Chemical Hardness (η) | Data not available |
| Chemical Potential (μ) | Data not available |
| Electronegativity (χ) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Note: The values in this table are placeholders as specific computational data for this compound is not available in published literature.
Conformational Analysis through Computational Methods
Potential Energy Surface Scans for Rotational Barriers
The three-dimensional structure of a molecule is not static but rather a dynamic ensemble of different conformations. Potential energy surface (PES) scans are a computational technique used to explore the conformational landscape of a molecule by systematically rotating specific dihedral angles and calculating the corresponding energy. researchgate.netresearchgate.net This allows for the identification of low-energy conformers and the determination of the energy barriers that separate them.
For this compound, key rotational barriers would be associated with the torsion angles around the S-N bond and the C-S bond. Understanding these barriers is essential for predicting the molecule's flexibility and the accessibility of different conformational states, which can influence its interaction with biological targets. The results of a PES scan would typically be visualized as a plot of energy versus dihedral angle, with peaks representing the transition states and valleys corresponding to stable conformers.
In Silico Predictive Modeling and Chemoinformatics
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular descriptors that correlate with a specific biological endpoint, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.
While no specific QSAR studies on this compound have been reported, a hypothetical QSAR model could be developed to explore its potential as, for example, an enzyme inhibitor. Such a model would involve calculating a variety of molecular descriptors for a set of related sulfonylacetamide derivatives with known inhibitory activities. These descriptors could include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). Statistical methods would then be used to build a regression model that relates these descriptors to the observed biological activity. The resulting QSAR equation could then be used to predict the activity of this compound.
Molecular Docking Simulations with Proposed Target Biomolecules (e.g., enzymes, receptors)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the interaction between a small molecule ligand and a protein receptor. However, no studies have been published that perform molecular docking simulations with this compound against any specific biological targets.
Information regarding the binding site analysis and specific interaction modes (such as hydrogen bonds, hydrophobic interactions, or pi-stacking) of this compound with any biomolecular target is not available in published literature. Such analysis is contingent on performing docking studies, which have not been reported for this compound.
The prediction of binding energies and affinities, typically expressed in units like kcal/mol, quantifies the strength of the interaction between a ligand and its target. Without molecular docking studies, there is no data on the predicted binding affinity of this compound for any enzyme or receptor.
Theoretical Absorption, Distribution, Metabolism, Excretion (ADME) Predictions (Excluding Toxicity and Human Data)
Theoretical ADME studies use computational models to predict the pharmacokinetic properties of a compound. These predictions are valuable in early-stage drug discovery to assess the potential of a molecule to become a drug. Key parameters often include predictions of oral bioavailability, blood-brain barrier penetration, and adherence to established criteria like Lipinski's Rule of Five.
A search of the public chemical databases and scientific literature did not yield any theoretical ADME prediction data specifically for this compound. Therefore, no data tables or detailed findings on its predicted absorption, distribution, metabolism, or excretion properties can be provided.
Biological Activity and Mechanistic Insights in Vitro and Conceptual Studies
Investigation of Biochemical Mechanisms of Action
No specific in vitro enzyme inhibition studies for N-(3-nitrophenyl)sulfonylacetamide have been identified in the public domain. The following subsections detail the lack of information regarding its kinetic behavior and interaction with various enzyme classes.
There is currently no available data describing the inhibition kinetics of this compound. Studies determining whether its potential enzyme inhibition is competitive, non-competitive, uncompetitive, or mixed have not been found.
Information regarding the specificity and selectivity of this compound against different enzyme isoforms is not available. There are no published studies profiling its inhibitory activity against key enzyme families such as carbonic anhydrases, kinases, or proteases.
There are no published studies, such as X-ray co-crystallography or mutagenesis analyses, that identify the active site interactions and binding modes of this compound with any enzyme target.
No in vitro receptor binding and modulation assays for this compound have been reported in the scientific literature. Consequently, its affinity for any specific receptor and its potential as a receptor agonist or antagonist are unknown.
There is a lack of published in vitro studies on cell lines to delineate the effects of this compound on cellular pathways and signaling cascades. Therefore, its cellular mechanism of action and its impact on cell signaling remain uncharacterized.
Data Tables
No data is available to be presented in tabular format.
Exploration of Cellular Pathways and Signaling Cascades (In Vitro Cell Line Studies)
Cell Cycle Analysis (In Vitro)
There is a significant lack of specific data from in vitro studies detailing the effects of this compound on the cell cycle of cancer cell lines. While related compounds, such as other sulfonamide derivatives, have been shown to induce cell cycle arrest, similar analyses for this compound are not readily found in published research. For instance, a study on a new synthetic sulfonamide chalcone, SSC185, demonstrated its ability to disrupt cell cycle progression in colorectal adenocarcinoma cells, leading to an accumulation of cells in the G2/M phase. nih.gov However, without direct experimental evidence, it remains speculative whether this compound would exhibit similar properties.
Conceptual studies suggest that compounds containing a nitrophenyl group might interfere with cellular processes, potentially impacting cell cycle regulation. The electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets. Future in vitro research, employing techniques like flow cytometry with propidium (B1200493) iodide staining, would be necessary to determine if this compound induces arrest at any phase of the cell cycle (G0/G1, S, or G2/M) in various cancer cell lines.
Apoptosis Induction Mechanisms (In Vitro)
The direct mechanisms by which this compound may induce apoptosis have not been specifically elucidated in the available scientific literature. Research on analogous compounds provides a conceptual basis for potential mechanisms. For example, some N-substituted benzamides have been shown to induce apoptosis through the release of cytochrome c from the mitochondria and subsequent activation of caspase-9. researchgate.net
The process of apoptosis is complex, involving multiple pathways. The intrinsic pathway is often initiated by cellular stress and involves the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization. The extrinsic pathway is triggered by the binding of extracellular death ligands to cell surface receptors. To understand the pro-apoptotic potential of this compound, in vitro assays such as Annexin V/PI staining, TUNEL assays, and western blot analysis for key apoptotic proteins (e.g., caspases, Bcl-2 family members, PARP) would be required.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Comprehensive Structure-Activity Relationship (SAR) studies specifically centered on this compound are not extensively available. However, the principles of SAR can be conceptually applied to predict how structural modifications might influence its biological activity.
Design and Synthesis of Analogs with Substituent Variations
The synthesis of analogs is a cornerstone of medicinal chemistry to explore and optimize the biological activity of a lead compound. For this compound, this would involve systematic modifications to its core structure.
The nitrophenyl group is a critical pharmacophore in many biologically active molecules. Variations in this part of the structure could significantly impact activity. Key modifications could include:
Position of the Nitro Group: Shifting the nitro group from the meta (3-position) to the ortho (2-position) or para (4-position) could alter the molecule's electronic properties and steric profile, thereby affecting its interaction with biological targets.
Replacement of the Nitro Group: Substituting the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) would systematically probe the electronic requirements for activity.
Additional Substituents: Introducing other substituents (e.g., halogens, alkyl groups) onto the phenyl ring could influence lipophilicity, metabolic stability, and binding affinity.
A study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives highlighted that the position of the nitro group can be crucial for activity. mdpi.com
The sulfonylacetamide core provides a structural backbone that can also be modified to explore SAR.
N-Acetamide Group: The acetyl group could be replaced with other acyl groups (e.g., propionyl, benzoyl) to assess the impact of size and lipophilicity. The hydrogen on the amide nitrogen could also be substituted with small alkyl groups.
Sulfonamide Linker: Alterations to the sulfonamide linker itself are less common but could involve creating cyclic analogs to constrain the conformation of the molecule.
Correlation of Structural Modifications with In Vitro Biological Responses
The synthesized analogs would need to be evaluated in a battery of in vitro assays to correlate structural changes with biological outcomes. This would involve assessing their effects on cell viability, cell cycle progression, and apoptosis induction in various cell lines.
Table 1: Conceptual SAR Data for this compound Analogs
| Compound ID | Modification on Nitrophenyl Moiety | Modification on Sulfonylacetamide Scaffold | Predicted In Vitro Biological Response |
| Parent | 3-Nitro | Unmodified | Baseline Activity |
| Analog 1 | 4-Nitro | Unmodified | Potentially Altered Activity |
| Analog 2 | 3-Amino | Unmodified | Potentially Reduced or Altered Activity |
| Analog 3 | 3-Nitro | N-Propionyl | Potentially Altered Lipophilicity and Activity |
| Analog 4 | 3-Nitro, 4-Chloro | Unmodified | Potentially Increased Lipophilicity and Activity |
This table is conceptual and for illustrative purposes only, as specific experimental data for these analogs is not available in the public domain.
Identification of Key Pharmacophoric Features and Lead Optimization Concepts
A thorough search of scientific databases and literature yields no specific studies identifying the key pharmacophoric features of this compound. Consequently, there are no published lead optimization concepts derived from this particular molecule. The fundamental structure, featuring a sulfonylacetamide linkage to a nitrophenyl ring, suggests potential interaction points for biological targets, but without experimental data, any discussion of its pharmacophore remains purely speculative.
In Vitro Screening against Various Biological Targets
Detailed investigation into the in vitro biological profile of this compound reveals a significant gap in the available scientific literature. No specific data from in vitro screening assays against antimicrobial, antineoplastic, or anti-inflammatory targets for this compound have been publicly reported.
Antineoplastic Activity in Cancer Cell Lines (In Vitro Cytotoxicity, Antiproliferative Assays)
No published research could be located that investigates the in vitro cytotoxic or antiproliferative effects of this compound on any cancer cell lines. Therefore, data regarding its potential as an antineoplastic agent are absent from the current scientific record.
Table 3: In Vitro Antineoplastic Activity of this compound (No data available in the scientific literature)
| Cancer Cell Line | Assay Type | Results (e.g., IC50) |
|---|
Anti-inflammatory or Immunomodulatory Effects (In Vitro Cell-Based Assays)
A comprehensive review of the literature reveals no studies concerning the in vitro anti-inflammatory or immunomodulatory properties of this compound. There is no available data from cell-based assays to suggest its potential in modulating inflammatory pathways. While other structurally related sulfonamides and acetamides have been investigated for such effects, this specific compound remains uncharacterized in this regard.
Table 4: In Vitro Anti-inflammatory/Immunomodulatory Effects of this compound (No data available in the scientific literature)
| Cell Type | Assay | Endpoint Measured | Result |
|---|
Other Bioactivity Screens (e.g., Antiparasitic, Antiviral, In Vitro)
While direct experimental data on the antiparasitic and antiviral activities of this compound is not extensively documented, the broader class of sulfonamides, particularly those bearing a nitro group, has been the subject of numerous bioactivity screens. These studies provide a valuable framework for understanding the potential of this compound.
Antiparasitic Activity of Related Sulfonamide Derivatives
Sulfonamide derivatives have demonstrated a wide spectrum of antiparasitic activities. For instance, various sulfonamides have been investigated for their efficacy against parasites such as Plasmodium falciparum (the causative agent of malaria), Toxoplasma gondii, Leishmania infantum, Trypanosoma brucei, and Trypanosoma cruzi. nih.govworktribe.com
Recent research has highlighted the potent antimalarial effects of pyrimidine-tethered spirochromane-based sulfonamide derivatives against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govnih.gov One notable compound from this series, SZ14, exhibited an IC50 value of 2.84 μM. nih.gov Furthermore, these compounds were found to inhibit the parasitic cysteine proteases falcipain-2 and falcipain-3, suggesting a specific mechanism of action. nih.govnih.gov
In the context of toxoplasmosis, conjugates of sulfadiazine (B1682646) with dinuclear ruthenium(II)-arene complexes have shown inhibitory activity against T. gondii tachyzoites. mdpi.com This indicates that the sulfonamide scaffold can be effectively modified to target this parasite. The general mechanism of action for many sulfonamides as antibacterial agents involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in microorganisms. nih.gov It is plausible that a similar mechanism could be at play in their antiparasitic activity against certain protozoa that rely on their own folate synthesis pathway.
The following table summarizes the in vitro antiparasitic activity of selected sulfonamide derivatives, providing a comparative context for the potential of this compound.
| Compound/Derivative Class | Parasite | Activity Metric | Value | Reference |
| Pyrimidine-tethered spirochromane-based sulfonamide (SZ14) | Plasmodium falciparum (CQ-sensitive) | IC50 | 2.84 μM | nih.gov |
| Pyrimidine-tethered spirochromane-based sulfonamide (SZ9) | Plasmodium falciparum (CQ-sensitive) | IC50 | 3.22 μM | nih.gov |
| Sulfadiazine-ruthenium conjugate 10 | Toxoplasma gondii | % Inhibition at 1 µM | >90% | mdpi.com |
Antiviral Activity of Related Sulfonamide Derivatives
The sulfonamide functional group is a key component in a number of antiviral agents. nih.gov This has spurred research into novel sulfonamide derivatives for their potential to combat various viral infections. nih.gov Clinically used HIV protease inhibitors such as amprenavir, and others in advanced clinical development, incorporate a sulfonamide moiety. nih.gov Furthermore, non-nucleoside reverse transcriptase inhibitors and HIV integrase inhibitors containing sulfonamide groups have been reported. nih.gov
Beyond HIV, sulfonamides have been explored for their activity against other viruses. For example, some sulfonamide derivatives have been reported to show promising activity against coronaviruses. mdpi.com The mechanism of action for sulfonamide-based antivirals can be diverse, ranging from enzyme inhibition to blocking viral entry into host cells. nih.gov For instance, some primary sulfonamides are being investigated for their ability to eject zinc ions from critical viral zinc finger proteins, thereby inhibiting viral replication. nih.gov
While specific antiviral screening data for this compound is not available, the established and emerging antiviral roles of the broader sulfonamide class suggest that this compound could warrant investigation in antiviral assays.
Theoretical Perspectives on Target Interactions and Selectivity
In the absence of direct experimental studies on the target interactions of this compound, computational methods such as molecular docking provide a theoretical framework for predicting its potential binding modes and affinities with various biological targets. Studies on structurally similar compounds offer valuable insights into the plausible interactions of the nitrophenylsulfonylacetamide scaffold.
Insights from Molecular Docking Studies of Related Compounds
Molecular docking studies on a novel sulfonamide, ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), have demonstrated its potential to interact with key microbial enzymes. This compound exhibited a binding energy of -6.37 kcal/mol for E. coli DNA gyrase and -6.35 kcal/mol for the COVID-19 main protease (6LU7), suggesting a potential for both antibacterial and antiviral applications. nih.gov These computational findings were supported by Density Functional Theory (DFT) calculations, which provided a deeper understanding of the molecule's structural and spectroscopic properties. nih.govmdpi.com
In another study, novel sulfonamide derivatives were evaluated for their antibacterial activity through molecular docking against dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. nih.gov The docking results for one of the more active derivatives, 1C, showed a strong binding affinity of -8.1 kcal/mol, which was comparable to or better than several established sulfonamide drugs. nih.gov This highlights the utility of the sulfonamide scaffold in targeting this essential bacterial enzyme.
Furthermore, molecular docking has been employed to investigate the anti-inflammatory potential of nitro-substituted benzamide (B126) derivatives by examining their interactions with inducible nitric oxide synthase (iNOS). researchgate.netnih.gov Compounds with a higher number of nitro groups and favorable orientations were found to bind more efficiently to the enzyme. researchgate.netnih.gov This suggests that the nitro group in this compound could play a significant role in its binding to specific protein targets.
The table below presents a summary of molecular docking results for related sulfonamide and nitro-containing compounds against various protein targets.
| Compound | Protein Target | Docking Score (Binding Energy) | Software/Method | Reference |
| ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) | E. coli DNA gyrase (5MMN) | -6.37 kcal/mol | Not Specified | nih.gov |
| ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) | COVID-19 main protease (6LU7) | -6.35 kcal/mol | Not Specified | nih.gov |
| Sulfonamide derivative 1C | Dihydropteroate synthase (DHPS) (1AJ0) | -8.1 kcal/mol | MOE | nih.gov |
| Nitro-substituted benzamide 5 | Inducible nitric oxide synthase (iNOS) | Not Specified | Not Specified | researchgate.netnih.gov |
| Nitro-substituted benzamide 6 | Inducible nitric oxide synthase (iNOS) | Not Specified | Not Specified | researchgate.netnih.gov |
These theoretical studies, while not directly on this compound, provide a strong rationale for its potential to interact with a range of biological targets. The presence of both the sulfonamide and the nitro-phenyl moieties suggests that this compound could exhibit a diverse pharmacological profile, warranting further experimental investigation to validate these computational predictions. The selectivity of such a compound would ultimately depend on the subtle differences in the binding pockets of various enzymes and receptors.
Derivatization Strategies and Analogue Libraries of N 3 Nitrophenyl Sulfonylacetamide
Modification at the Sulfonyl Group
Exploration of Different Sulfonyl Moieties (e.g., Alkylsulfonyl, Arylsulfonyl)
The core synthesis of N-acylsulfonamides often involves the coupling of a sulfonamide with a carboxylic acid derivative or the reaction of a sulfonyl azide (B81097) with a suitable nucleophile. acs.org A primary strategy for creating analogues of N-(3-nitrophenyl)sulfonylacetamide would involve replacing the 3-nitrophenylsulfonyl group with various other sulfonyl moieties. This is typically achieved by starting with different sulfonyl chlorides in the synthesis process.
The exploration of different sulfonyl groups can be broadly categorized into two areas:
Alkylsulfonyl Analogues: Replacing the aromatic sulfonyl group with an aliphatic one, such as methanesulfonyl or ethanesulfonyl, would significantly alter the steric and electronic profile of the molecule, introducing greater flexibility.
Arylsulfonyl Analogues: The 3-nitrophenyl group can be substituted with other aryl groups to probe the effects of different substituents. This can include simple phenylsulfonyl groups, or those bearing alternative electron-withdrawing or electron-donating substituents to modulate the acidity of the sulfonamide N-H bond. For instance, N-acylbenzenesulfonamide analogues have been found to be potent biological modulators, with their activity profiles being dependent on the nature of the aryl group. acs.org
A representative library of sulfonyl chlorides that could be used to generate diverse analogues is presented below.
| Sulfonyl Chloride | Moiety Introduced | Classification |
| Methanesulfonyl chloride | Methanesulfonyl | Alkylsulfonyl |
| Ethanesulfonyl chloride | Ethanesulfonyl | Alkylsulfonyl |
| Benzenesulfonyl chloride | Benzenesulfonyl | Arylsulfonyl |
| p-Toluenesulfonyl chloride | p-Tolylsulfonyl | Arylsulfonyl |
| 4-Fluorobenzenesulfonyl chloride | 4-Fluorophenylsulfonyl | Arylsulfonyl |
| 2-Naphthalenesulfonyl chloride | 2-Naphthylsulfonyl | Arylsulfonyl |
Introduction of Heterocyclic Rings to the Sulfonyl Moiety
Incorporating heterocyclic rings into the sulfonyl moiety is a well-established strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. Recent studies on related acetamide-sulfonamide scaffolds have demonstrated the successful synthesis of conjugates with various heterocyclic sulfonamides. semanticscholar.orgmdpi.com These studies provide a direct blueprint for creating analogous derivatives of this compound.
For example, coupling the acetamide (B32628) portion of the molecule with sulfonamides bearing heterocyclic rings such as thiazole, isoxazole, pyrimidine, or thiophene (B33073) can lead to novel chemical entities. semanticscholar.orgmdpi.comnih.gov The synthesis generally involves the condensation of an amino-containing heterocyclic sulfonamide with a suitable carboxylic acid or its activated form. semanticscholar.org
The following table illustrates potential heterocyclic sulfonamide precursors for derivatization.
| Heterocyclic Sulfonamide | Resulting Moiety |
| Sulfathiazole (B1682510) | 2-Thiazolylsulfamoyl-phenyl |
| Sulfamethoxazole | 5-Methyl-3-isoxazolylsulfamoyl-phenyl |
| Sulfadiazine (B1682646) | 2-Pyrimidinylsulfamoyl-phenyl |
| 2-Thiophenesulfonamide | 2-Thiophenesulfonyl |
| Furan-2-sulfonamide | Furan-2-sulfonyl |
Modification of the Nitrophenyl Moiety
The nitrophenyl ring is a critical component that can be extensively modified to study the impact of electronics, substitution patterns, and steric bulk on the molecule's function.
Positional Isomerism Studies of the Nitro Group and Other Substituents
The position of the nitro group on the phenyl ring is a key determinant of the molecule's electronic distribution and spatial arrangement. This compound features a meta-nitro substitution. A systematic investigation of positional isomerism would involve the synthesis of the ortho- (2-nitro) and para- (4-nitro) isomers. This can be achieved by using 2-nitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride as starting materials.
Computational and structural studies on related nitrophenyl sulfonamides, such as {(4-nitrophenyl)sulfonyl}tryptophan, have shown that the geometry and intermolecular interactions are heavily influenced by the substituent positions. nih.gov The orientation of the p-nitrophenyl group relative to the rest of the molecule is a key structural feature. nih.gov The biological activity of some compounds can be enhanced by the presence of a nitro group at a specific position, such as the C3 position in certain heterocyclic systems. nih.gov
Replacement of Nitro Group with Other Electron-Withdrawing/Donating Groups
The nitro group is a strong electron-withdrawing group. To understand its role, it can be replaced with other functional groups that have different electronic properties. This allows for a detailed exploration of the structure-activity relationship.
Electron-Withdrawing Groups (EWGs): Replacing the nitro group with other EWGs such as cyano (-CN), trifluoromethyl (-CF3), or another sulfonyl group can help determine if the primary requirement is simply a reduction in electron density on the phenyl ring. The synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl) derivatives has been reported in the context of thieno-pyrimidine inhibitors, demonstrating the feasibility of such modifications. mdpi.com
Electron-Donating Groups (EDGs): Conversely, replacing the nitro group with electron-donating groups like amino (-NH2), methoxy (B1213986) (-OCH3), or methyl (-CH3) would have the opposite effect on the ring's electronics. The reduction of the nitro group to form the corresponding amine is a common metabolic or synthetic transformation that can yield derivatives with potentially different biological activities. nih.gov
The following table provides examples of functional groups that could replace the nitro group.
| Functional Group | Electronic Effect | Example Precursor |
| Cyano (-CN) | Electron-withdrawing | 3-Cyanobenzenesulfonyl chloride |
| Trifluoromethyl (-CF3) | Electron-withdrawing | 3-(Trifluoromethyl)benzenesulfonyl chloride |
| Amino (-NH2) | Electron-donating | 3-Aminobenzenesulfonyl chloride |
| Methoxy (-OCH3) | Electron-donating | 3-Methoxybenzenesulfonyl chloride |
| Chlorine (-Cl) | Electron-withdrawing (inductive), Electron-donating (resonance) | 3-Chlorobenzenesulfonyl chloride |
Halogenation and Alkylation of the Phenyl Ring
Introducing halogens (e.g., F, Cl, Br) or alkyl groups (e.g., methyl, ethyl) onto the phenyl ring, in addition to the nitro group, allows for fine-tuning of lipophilicity, steric profile, and metabolic stability. The synthesis of N-acylbenzenesulfonamides with chloro and methyl substituents on the phenyl ring has been successfully demonstrated. researchgate.net These strategies can be directly applied to the this compound scaffold.
For example, starting with substituted nitrobenzenesulfonyl chlorides, a library of halogenated and alkylated analogues can be generated. The position of these additional substituents relative to the nitro and sulfonylacetamide groups would be another important variable to explore in SAR studies.
Heterocyclic Ring Bioisosteric Replacements of the Phenyl Ring
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry aimed at modifying a molecule's physicochemical and pharmacological properties while retaining its essential biological activity. drughunter.com The phenyl ring, a common scaffold in many bioactive molecules, is often a target for such replacement to address issues like poor metabolic stability, low solubility, or off-target effects. nih.govscite.ai Replacing the phenyl group of this compound with various heterocyclic rings can lead to significant improvements in drug-like properties. nih.gov
The introduction of nitrogen atoms into an aromatic ring, for instance, can enhance affinity through new hydrogen bonding opportunities and improve metabolic stability. cambridgemedchemconsulting.com Common heterocyclic bioisosteres for the phenyl ring include pyridine, pyridazine (B1198779), thiazole, oxadiazole, and benzimidazole. cambridgemedchemconsulting.comarchivepp.comnih.gov The choice of heterocycle is context-dependent, aiming to modulate properties such as lipophilicity, polarity, and steric profile. archivepp.com For example, replacing a phenyl ring with a pyridazine ring has been shown to reduce the LogP by as much as two units. cambridgemedchemconsulting.com
In the design of novel antibacterial agents, N-phenylacetamide derivatives containing a 4-arylthiazole moiety have been synthesized and evaluated. nih.gov This strategic replacement introduces a new heterocyclic system that can interact differently with biological targets. nih.gov Similarly, in the development of dopaminergic agents, indolone and 2-CF3-benzimidazole have been successfully used as bioisosteric replacements for a phenylpiperazine template, demonstrating excellent receptor affinity. nih.gov More recently, saturated, three-dimensional structures like bridged piperidines and bicyclo[1.1.1]pentane (BCP) have been employed as non-classical phenyl bioisosteres, leading to dramatic improvements in aqueous solubility and reduced lipophilicity. nih.govnih.gov
| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |
| Phenyl Ring | Pyridine, Pyridazine | Increased polarity, improved solubility, potential for new H-bonding interactions. cambridgemedchemconsulting.com |
| Phenyl Ring | Thiazole | Altered electronic and steric profile, potential for new target interactions. nih.gov |
| Phenyl Ring | Oxadiazole | Can act as a bioisostere for amide or ester groups, influencing binding and stability. archivepp.com |
| Phenyl Ring | Bicyclic Saturated Rings (e.g., Bridged Piperidine, BCP) | Significant increase in Fsp3 character, leading to improved solubility and reduced lipophilicity. nih.gov |
| Phenyl Ring | Aza-indole | Improved metabolic stability and altered conformational preferences. cambridgemedchemconsulting.com |
Modifications at the Acetamide Nitrogen
The acetamide nitrogen of the core structure presents another key site for chemical modification, allowing for the introduction of a variety of substituents or its incorporation into larger ring systems.
Alkylation and Arylation to Form N-Substituted Acetamides
The hydrogen atom on the acetamide nitrogen can be substituted with alkyl or aryl groups through various synthetic methods. The alkylation of N-substituted phenylacetamides can be achieved using different reagents and conditions, often leading to a mixture of N-alkylated and O-alkylated products. researchgate.net The ratio of these products is influenced by the reaction conditions, including the alkylating agent, solvent, and temperature. researchgate.netresearchgate.net
Powerful electrophilic reagents like diazomethane (B1218177) readily methylate N-substituted 2-phenylacetamides. researchgate.net Other common alkylating agents include alkyl iodides (e.g., methyl iodide, ethyl iodide) and benzyl (B1604629) chloride, typically used in the presence of a base such as potassium hydroxide (B78521) or potassium carbonate. researchgate.netrjptonline.org Phase-transfer catalysts can also be employed to facilitate these reactions in biphasic systems. researchgate.net The synthesis of N-(substituted phenyl)-2-(substituted phenoxy) acetamide derivatives has been accomplished by reacting chloroacetyl chloride derivatives with various amines, followed by substitution with modified phenols in the presence of potassium carbonate. rjptonline.org These modifications allow for a systematic exploration of the chemical space around the acetamide nitrogen, which can be crucial for optimizing interactions with a biological target.
| Reagent | Conditions | Product Type |
| Diazomethane | Ethereal solution | N-methylated and O-methylated products. researchgate.net |
| Methyl Iodide / Ethyl Iodide | Basic conditions (e.g., KOH) | N-alkylated and O-alkylated iminoethers. researchgate.net |
| Benzyl Chloride | Powdered KOH, various solvents, optional phase-transfer catalyst | N-benzylated and O-benzylated products. researchgate.net |
| Chloroacetyl Chloride & Substituted Phenols | Anhydrous Sodium Acetate (B1210297), followed by Potassium Carbonate | N-(substituted phenyl)-2-(substituted phenoxy) acetamides. rjptonline.org |
Incorporation into Ring Structures or Cyclic Derivatives
Beyond simple substitution, the acetamide nitrogen and its adjacent atoms can participate in cyclization reactions to form new heterocyclic structures. This strategy significantly alters the conformation and chemical properties of the original scaffold. An example of such a transformation involves the cyclization of acetamide-containing precursors to form fused ring systems.
For instance, research has shown that (5,6,7,8-tetrahydroisoquinolin-3-ylthio)acetamides can be cyclized into their isomeric 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides. nih.gov This reaction is typically achieved by heating the acetamide precursor with a catalytic amount of a base, such as anhydrous sodium carbonate, in a suitable solvent like absolute ethanol (B145695). nih.gov This process effectively incorporates the acetamide nitrogen into a new thieno[2,3-c]isoquinoline ring system, demonstrating a powerful method for generating structurally complex and novel derivatives from a simpler acetamide starting material. nih.gov
Combinatorial Chemistry and Library Synthesis Approaches for Analog Generation
To efficiently explore the structure-activity relationships of the this compound scaffold, combinatorial chemistry and library synthesis approaches are employed. These techniques allow for the rapid generation of a large number of structurally related analogs by systematically varying different parts of the molecule.
A representative library synthesis strategy involves a multi-step sequence where a common intermediate is derivatized with a diverse set of building blocks. For example, a library of N-phenylacetamide derivatives containing 4-arylthiazole moieties was synthesized through a well-defined pathway. nih.gov The synthesis commenced with a starting material like p-phenylenediamine, which underwent a sequence of reactions including:
Amide formation and protection of one amino group.
Conversion of the remaining amino group into an isothiocyanate .
Reaction with an amine to form a thiourea (B124793) intermediate.
Condensation of the thiourea with various α-halocarbonyl compounds to yield the final library of thiazole-containing N-phenylacetamide derivatives. nih.gov
This systematic approach allows for the introduction of diversity at multiple points in the molecular structure, facilitating the creation of a focused library of compounds for biological screening. Similarly, efficient, high-yield protocols, sometimes utilizing microwave irradiation or flow chemistry, have been developed for the synthesis of libraries of related compounds, such as nitrophenyl-containing scaffolds, to accelerate the discovery process. researchgate.net
Analytical Methodologies for Purity, Stability, and Concentration Determination in Research Settings
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone of chemical analysis, providing powerful tools for separating and quantifying components in a mixture. For N-(3-nitrophenyl)sulfonylacetamide, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most relevant techniques.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a highly versatile and sensitive technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. A typical HPLC method involves a liquid mobile phase pumping a sample mixture or compound through a column filled with a solid adsorbent material.
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC and is well-suited for the analysis of moderately polar compounds like sulfonamides. A typical RP-HPLC method for a compound like this compound would likely utilize a C8 or C18 stationary phase. The mobile phase would typically consist of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from its impurities. A recent study on the determination of 4-amino benzene (B151609) sulphonamide, a related compound, utilized a YMC-Triart C8 column with a gradient elution program and UV detection at 265 nm. wu.ac.th
Normal-phase HPLC (NP-HPLC), while less common, can be a valuable alternative, particularly for separating isomers or when dealing with compounds that are highly soluble in non-polar organic solvents. In NP-HPLC, the stationary phase is polar (e.g., silica) and the mobile phase is non-polar (e.g., a mixture of hexane (B92381) and a more polar solvent like isopropanol (B130326) or ethyl acetate).
A generalized set of starting conditions for the HPLC analysis of this compound is presented in the table below.
| Parameter | Reversed-Phase HPLC (Typical) | Normal-Phase HPLC (Typical) |
| Stationary Phase | C8 or C18, 5 µm | Silica (B1680970), 5 µm |
| Mobile Phase | Acetonitrile/Water or Methanol/Buffer | Hexane/Isopropanol or Hexane/Ethyl Acetate (B1210297) |
| Elution Mode | Gradient or Isocratic | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C | 25 - 40 °C |
| Detection | UV-Vis (e.g., 254 nm or near the λmax of the nitro group) | UV-Vis |
| Injection Volume | 5 - 20 µL | 5 - 20 µL |
This table presents generalized starting conditions that would require optimization for the specific analysis of this compound.
Method validation would be a critical step to ensure the reliability of the analytical data. This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to established guidelines.
If this compound possesses a chiral center, the separation of its enantiomers is essential to understand their individual biological activities. Chiral HPLC is the preferred method for determining enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including aromatic sulfonamides. nih.gov The choice of mobile phase, which can be a normal-phase eluent (e.g., hexane/alcohol mixtures), a polar organic solvent, or a reversed-phase eluent, is crucial for achieving enantioseparation. youtube.com The development of a chiral HPLC method often involves screening different CSPs and mobile phase compositions to find the optimal conditions for baseline separation of the enantiomers. nih.gov
Gas Chromatography (GC) for Volatile Components or Byproducts
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is likely not sufficiently volatile for direct GC analysis, this method could be applicable for the detection of volatile impurities or byproducts from its synthesis. For the analysis of non-volatile sulfonamides by GC, a derivatization step is typically required to increase their volatility and thermal stability. oup.comnih.gov A common derivatization procedure involves methylation of the sulfonamide nitrogen followed by acylation. oup.comoup.com The resulting derivatives can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the components. oup.comnih.gov
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Screening
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions and for the initial screening of compound purity. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A typical TLC analysis would involve spotting a small amount of the reaction mixture onto a silica gel plate and developing it with a suitable solvent system, such as a mixture of chloroform (B151607) and n-butanol. tandfonline.com The separated spots can be visualized under UV light, taking advantage of the UV-active nitrophenyl group, or by staining with a suitable reagent like fluorescamine, which reacts with primary amines that might be present as impurities. tandfonline.com The relative retention factor (Rf) values of the spots provide a qualitative measure of the components in the mixture. nih.gov
Spectrophotometric Methods for Concentration Determination
UV-Visible spectrophotometry is a straightforward and widely used method for determining the concentration of compounds that absorb light in the ultraviolet or visible region of the electromagnetic spectrum. The presence of the nitrophenyl group in this compound makes it a strong candidate for UV-Vis analysis. A study on a related compound, {(4-nitrophenyl)sulfonyl}tryptophan, showed characteristic UV absorption peaks, with the π-π* transitions of the nitrophenyl moiety being prominent. nih.gov
Quantitative Analysis using UV-Vis Spectroscopy
UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb ultraviolet or visible light. The presence of the nitrophenyl group in this compound suggests that it should absorb in the UV region of the electromagnetic spectrum.
The basis for quantitative analysis using UV-Vis spectroscopy is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. However, specific data on the molar absorptivity (ε) and the wavelength of maximum absorbance (λmax) for this compound are not reported in the available scientific literature. To perform a quantitative analysis, these parameters would first need to be experimentally determined by preparing standard solutions of the purified compound and measuring their absorbance across a range of UV wavelengths.
Table 1: Hypothetical UV-Vis Spectroscopy Data for this compound
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | Data not available in literature |
| Molar Absorptivity (ε) | Data not available in literature |
| Solvent | Data not available in literature |
Note: This table illustrates the type of data required for quantitative analysis. The actual values are not available in published research.
Fluorimetric Analysis for Specific Derivatives (if applicable)
Fluorimetric analysis, or fluorometry, is a highly sensitive analytical technique that measures the fluorescence emission of a compound. For a molecule to be fluorescent, it must typically possess a rigid, planar structure with an extensive system of conjugated π-electrons.
This compound itself is not expected to be strongly fluorescent. The nitro group, in particular, is known to be a fluorescence-quenching group. Therefore, direct fluorimetric analysis of this compound is likely not a viable method for quantification.
However, it is conceivable that specific derivatives of this compound could be synthesized to introduce a fluorophore into the molecule, enabling highly sensitive detection. For instance, the nitro group could be reduced to an amine, which could then be derivatized with a fluorescent labeling agent. There are no published studies detailing such derivatization and subsequent fluorimetric analysis for this compound.
Thermal Analysis Techniques for Material Science Aspects (Excluding Basic Properties)
Thermal analysis techniques are crucial in material science for characterizing the thermal stability and phase behavior of compounds.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material. A TGA thermogram of this compound would reveal the temperature at which it begins to decompose and the number of decomposition steps involved.
Detailed TGA studies for this compound have not been published. Such a study would provide valuable information on its thermal stability, which is a critical parameter for its handling, storage, and application in various fields.
Table 2: Hypothetical TGA Data for this compound
| Parameter | Value |
| Onset of Decomposition Temperature | Data not available in literature |
| Temperature of Maximum Decomposition Rate | Data not available in literature |
| Residual Mass at End of Experiment | Data not available in literature |
Note: This table represents the type of data obtained from a TGA experiment. The actual values for this compound are not available in the literature.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Purity Assessment
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. For a crystalline solid, DSC can provide a sharp endothermic peak corresponding to its melting point. The purity of the compound can also be estimated from the shape of the melting peak.
Specific DSC data for this compound, including its melting point and enthalpy of fusion, are not reported in the scientific literature. This information would be valuable for its characterization and for assessing its purity.
Table 3: Hypothetical DSC Data for this compound
| Parameter | Value |
| Melting Point (Tm) | Data not available in literature |
| Enthalpy of Fusion (ΔHf) | Data not available in literature |
| Purity (as determined by DSC) | Data not available in literature |
Note: This table illustrates the kind of data generated by a DSC analysis. The actual values for this compound are not available in published research.
Electrophoretic Methods (e.g., Capillary Electrophoresis) for Purity and Separation
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is a powerful tool for purity assessment and the separation of closely related compounds. Given that this compound is an acidic compound due to the sulfonamide proton, it should be amenable to separation by CE, particularly in its anionic form at appropriate pH values.
The application of capillary electrophoresis for the analysis of this compound has not been described in the available literature. A CE method would need to be developed, optimizing parameters such as the background electrolyte composition and pH, applied voltage, and detection wavelength, to achieve a successful separation and purity determination.
Conceptual and Potential Applications of N 3 Nitrophenyl Sulfonylacetamide in Research and Development
Role as a Chemical Probe in Biological Systems (In Vitro and Mechanistic Studies)
As a chemical probe, N-(3-nitrophenyl)sulfonylacetamide could theoretically be employed to investigate and elucidate biological pathways. The sulfonamide group is a key pharmacophore in a variety of therapeutic agents, known to target specific enzymes and receptors. ontosight.ai The presence of this group in this compound suggests its potential to interact with biological targets that recognize sulfonamides.
In in vitro settings, it could be used to study enzyme kinetics or receptor binding. For instance, compounds with sulfonamide moieties have been explored for their anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai this compound could be screened against a panel of enzymes, such as carbonic anhydrases or kinases, to identify potential inhibitory activity. The nitro group, being strongly electron-withdrawing, can influence the electronic properties of the molecule, potentially modulating its binding affinity and selectivity for specific biological targets. Mechanistic studies could involve using this compound to understand the structural requirements for binding to a particular protein or to probe the active site of an enzyme.
Lead Compound Identification and Optimization in Drug Discovery Pipelines (Theoretical and Pre-clinical Concepts)
In the realm of drug discovery, this compound could serve as a foundational scaffold or a lead compound for optimization. The process would involve synthesizing and testing a library of analogues to develop a structure-activity relationship (SAR). The core structure of this compound presents several points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
For example, the acetamide (B32628) and nitrophenyl groups can be systematically altered. The position of the nitro group on the phenyl ring could be varied, or it could be replaced with other substituents to fine-tune electronic and steric properties. The acetamide portion could be modified to explore different functional groups that might lead to improved interactions with a target protein. The sulfonamide linkage itself is a versatile anchor for building molecular complexity.
The theoretical application of similar sulfonamide-containing compounds as inhibitors of mitotic kinase TTK in cancer treatment provides a conceptual framework for how this compound could be approached in a drug discovery program. nih.gov
Contribution to Understanding Enzyme Mechanisms and Receptor Function
The structural features of this compound make it a potential tool for dissecting enzyme mechanisms and receptor functions. The sulfonamide group is a known zinc-binding group in metalloenzymes, and its presence could direct the molecule to the active sites of such enzymes. By studying how this compound or its derivatives interact with these enzymes, researchers could gain insights into the catalytic mechanisms and the roles of specific amino acid residues.
Furthermore, the nitroaromatic group can act as a spectroscopic handle. Its distinct electronic absorption properties could be monitored to study binding events or conformational changes in a protein upon ligand binding. This could be particularly useful in biophysical assays designed to characterize enzyme-inhibitor or receptor-ligand interactions. The study of related compounds, such as N-(4-methoxy-3-nitrophenyl)acetamide, has provided insights into molecular targets and metabolic pathways, suggesting a similar potential for this compound. nih.gov
Development of Novel Reagents or Catalysts (Conceptual Chemical Applications)
Beyond biological applications, this compound could conceptually be a precursor or a component in the development of novel chemical reagents or catalysts. The nitro group can be chemically reduced to an amine, which can then be further functionalized. This opens up possibilities for creating more complex molecules with tailored properties.
For instance, the resulting aminophenylsulfonylacetamide could be used as a building block in organic synthesis. The sulfonamide nitrogen can also be a site for further chemical reactions. In the field of catalysis, the molecule could potentially be incorporated into a larger ligand structure for a metal catalyst, where the electronic nature of the nitrophenyl group could influence the catalytic activity. Research on the synthesis of related compounds like N-(3-Nitrophenyl) Acetamide has highlighted its potential in the field of nonlinear optics, suggesting that derivatives of this compound might also possess interesting material properties. researchgate.net
Design of Materials with Specific Properties (Conceptual, Not Focusing on the Compound's Basic Physical Properties)
Conceptually, this compound could be a building block for the design of new materials with specific functionalities. The presence of both hydrogen bond donors (the sulfonamide N-H) and acceptors (the sulfonyl and nitro oxygens, and the acetamide carbonyl) suggests that this molecule could participate in the formation of ordered supramolecular structures through hydrogen bonding. nih.gov
The synthesis of related nitro-containing organic compounds has been explored for applications in materials science. For example, N-(4-nitrophenyl) acetamide is noted for its importance in obtaining various colors and other compounds. jcbsc.org The crystalline structure of similar molecules, such as N-(3-nitrophenyl)cinnamamide, has been studied to understand their solid-state packing and intermolecular interactions. mdpi.com By controlling the crystallization conditions, it might be possible to produce polymorphs of this compound with different physical properties. Furthermore, the nitroaromatic moiety suggests potential for applications in nonlinear optics or as a component in charge-transfer complexes, which are of interest in electronics and materials science.
Challenges, Limitations, and Future Research Directions
Methodological Challenges in Synthesis and Scale-Up
There is no available information detailing the specific methodological challenges associated with the synthesis or industrial-scale production of N-(3-nitrophenyl)sulfonylacetamide.
Limitations in Current In Vitro Biological Models and Assays
No studies describing the use of this compound in in vitro biological models or assays were found. Therefore, a discussion of the limitations of such models for this compound cannot be constructed.
Opportunities for Novel Derivatization and Scaffold Exploration
Without foundational research on the synthesis and biological activity of this compound, there is no basis to identify or propose opportunities for novel derivatization or scaffold exploration.
Emerging Computational Approaches for Predictive Modeling and Mechanistic Elucidation
There is no evidence of emerging or existing computational approaches being applied to the predictive modeling or mechanistic elucidation of this compound.
Directions for Advanced Mechanistic Studies and Target Validation (In Vitro)
The absence of initial biological screening data means that no potential biological targets have been identified for this compound. Therefore, directions for advanced in vitro mechanistic studies and target validation cannot be formulated.
Interdisciplinary Research Avenues with this compound
No interdisciplinary research involving this compound has been documented in the available literature.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(3-nitrophenyl)sulfonylacetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of 3-nitroaniline with sulfonyl chlorides followed by acetylation. Key steps include:
- Sulfonylation : React 3-nitroaniline with chlorosulfonylacetic acid in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .
- Acetylation : Treat the intermediate sulfonamide with acetyl chloride in the presence of pyridine to form the acetamide moiety.
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting temperature (0–5°C for sulfonylation) and solvent polarity (e.g., DMF for solubility) .
- Validation : Confirm purity using HPLC (>95%) and structural integrity via H/C NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) .
Q. How should researchers characterize the physical and chemical properties of this compound?
- Methodological Answer :
- Solubility : Test in solvents like DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy to determine λmax and molar absorptivity .
- Stability : Conduct accelerated degradation studies under heat (40–60°C) and UV light, analyzing degradation products via LC-MS .
- Melting Point : Use differential scanning calorimetry (DSC) to confirm thermal behavior (expected range: 180–200°C) .
Q. What spectroscopic techniques are critical for structural elucidation?
- Answer : Combine:
- FT-IR : Identify sulfonyl (S=O stretch at 1150–1250 cm) and amide (C=O stretch at 1650–1700 cm) groups .
- NMR : Assign aromatic protons and confirm acetamide CH (δ ~2.1 ppm) .
- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths/angles (e.g., C-S bond ~1.76 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- Refinement Tools : Use SHELXL for high-resolution data to handle twinning or disorder. For ambiguous electron density, apply restraints on bond distances and angles .
- Validation : Cross-check with hydrogen-bonding patterns (e.g., N-H···O interactions) using graph-set analysis (e.g., Etter’s notation for R(8) motifs) .
- Software : Employ ORTEP-3 for visualizing thermal ellipsoids and verifying molecular geometry .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound analogs?
- Answer :
- Substituent Variation : Synthesize derivatives with modified sulfonyl or acetamide groups (e.g., halogenation at the phenyl ring) and evaluate bioactivity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities toward targets like kinases or proteases. Validate with IC assays .
- Data Correlation : Use multivariate analysis to link electronic parameters (Hammett σ) with inhibitory potency .
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments in triplicate .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Consider variables like cell line heterogeneity or solvent effects (DMSO vs. saline) .
- Mechanistic Studies : Conduct SPR (surface plasmon resonance) to measure binding kinetics (kon/koff) and confirm target engagement .
Q. What advanced methods are recommended for studying hydrogen-bonding interactions in crystalline forms?
- Answer :
- X-ray Diffraction : Collect high-resolution data (≤1.0 Å) to map hydrogen bonds (e.g., N-H···O=S interactions) .
- Graph-Set Analysis : Classify motifs (e.g., chains, rings) using Etter’s rules to predict packing patterns .
- DFT Calculations : Compute interaction energies at the B3LYP/6-31G* level to validate experimental observations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
